2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;2-hydroxy-5-sulfobenzoic acid
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Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and 2-hydroxy-5-sulfobenzoic acid are two distinct chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction is usually carried out in the presence of a solvent and a base such as N-methylmorpholine .
For 2-hydroxy-5-sulfobenzoic acid, it can be synthesized by sulfonation of salicylic acid using concentrated sulfuric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield . For 2-hydroxy-5-sulfobenzoic acid, industrial production typically involves continuous sulfonation processes with stringent quality control measures to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
2-hydroxy-5-sulfobenzoic acid primarily undergoes substitution reactions due to the presence of the hydroxyl and sulfonic acid groups . Reagents such as acetic anhydride and thionyl chloride are commonly used in these reactions .
Major Products Formed: Oxidation of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine can lead to the formation of quinoline derivatives . Reduction reactions may yield various amine derivatives . Substitution reactions involving 2-hydroxy-5-sulfobenzoic acid can produce esters and sulfonate derivatives .
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine has been extensively studied for its potential as an acetylcholinesterase inhibitor, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s . It also shows promise in the development of radiopharmaceuticals for diagnostic imaging .
2-hydroxy-5-sulfobenzoic acid is widely used in protein detection assays, particularly in the biuret test for protein quantification . It is also employed as a reagent in the synthesis of various organic compounds and in the pharmaceutical industry for drug formulation .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are prominent .
2-hydroxy-5-sulfobenzoic acid acts as a chelating agent, binding to metal ions and forming complexes . This property is utilized in various analytical techniques and in the stabilization of metal-containing drugs .
Comparison with Similar Compounds
Similar Compounds:
- 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Uniqueness: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is unique due to its potent acetylcholinesterase inhibitory activity, which is comparable to that of tacrine but with potentially fewer side effects . Its structural features allow for selective binding to the enzyme’s active site, making it a valuable compound in medicinal chemistry .
2-hydroxy-5-sulfobenzoic acid is unique in its dual functionality as both a hydroxyl and sulfonic acid-containing compound . This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various scientific applications .
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;2-hydroxy-5-sulfobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C7H6O6S/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-2,4,6H,3,5,7H2,(H2,13,14);1-3,8H,(H,9,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRSHIALLVWMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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